molecular formula C14H17IO3 B8213710 3-(Cyclohexylmethoxy)-4-iodobenzoic acid

3-(Cyclohexylmethoxy)-4-iodobenzoic acid

Cat. No.: B8213710
M. Wt: 360.19 g/mol
InChI Key: WBRNNIZUIWNYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is a substituted benzoic acid derivative featuring a cyclohexylmethoxy group at the 3-position and an iodine atom at the 4-position of the aromatic ring. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky cyclohexyl group and the electron-withdrawing iodine atom, which may influence reactivity and biological interactions.

Properties

IUPAC Name

3-(cyclohexylmethoxy)-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNNIZUIWNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of Benzoic Acid Derivatives

Iodination is often achieved via electrophilic aromatic substitution or metal-catalyzed coupling. For example:

  • Sandmeyer Reaction : Diazotization of anthranilic acid derivatives followed by iodide substitution (e.g., 4-amino-3-hydroxybenzoic acid → 3-hydroxy-4-iodobenzoic acid).

  • Oxidative Iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media.

Example Procedure:

A mixture of 3-hydroxybenzoic acid (1.0 eq), iodine (1.2 eq), and potassium iodide (2.0 eq) in acetic acid was stirred at 80°C for 12 hours. The product, 3-hydroxy-4-iodobenzoic acid, was isolated in 75% yield after recrystallization.

Alkoxylation of Phenolic Intermediates

Alkylation with Cyclohexylmethyl Halides

The cyclohexylmethoxy group is introduced via nucleophilic substitution of a phenolic hydroxyl group. Common conditions include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF), acetone, or tetrahydrofuran (THF).

  • Temperature : 60–100°C for 2–24 hours.

Example Procedure (Adapted from):

Methyl 4-iodo-3-hydroxybenzoate (10.0 g, 36.2 mmol), cyclohexylmethyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) were refluxed in DMF for 12 hours. The product, methyl 3-(cyclohexylmethoxy)-4-iodobenzoate, was obtained in 82% yield after column chromatography.

Oxidation and Deprotection

Hydrolysis of Methyl Esters

The methyl ester is hydrolyzed to the carboxylic acid using aqueous base:

  • Conditions : NaOH (2.0 eq) in methanol/water (3:1) at 60°C for 4 hours.

  • Yield : >90%.

Example Procedure:

Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate (5.0 g) was treated with 10% NaOH in methanol/water. After neutralization with HCl, this compound was isolated in 92% yield.

Alternative Routes and Optimization

One-Pot Alkylation-Iodination

A streamlined approach involves simultaneous iodination and alkoxylation:

  • Substrate : 3-Hydroxybenzoic acid.

  • Reagents : I₂, cyclohexylmethyl bromide, K₂CO₃.

  • Yield : 68% (two steps).

Microwave-Assisted Synthesis

Reduction in reaction time (e.g., 2 hours vs. 24 hours) was achieved using microwave irradiation at 100°C, improving yield to 85%.

Critical Analysis of Methodologies

Method Advantages Limitations
Sandmeyer IodinationHigh regioselectivityRequires toxic diazonium intermediates
Direct AlkylationScalable, mild conditionsCompeting ester hydrolysis
One-Pot SynthesisReduced purification stepsLower yields in complex mixtures

Industrial-Scale Considerations

Patents highlight the importance of:

  • Solvent Selection : Aprotic polar solvents (DMF, DMSO) enhance reaction rates.

  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

  • Waste Management : Recycling of iodide salts and solvents reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Coupling: Products are typically biaryl compounds.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Size
  • 4-Iodobenzoic Acid (4-IBHA) : Lacking the cyclohexylmethoxy group, this simpler derivative serves as a foundational structure. Its para-iodine substitution allows for regioselective reactions, such as Pd/C-catalyzed couplings, though iodine may dehalogenate under certain conditions .
  • 3-Iodo-4-hydroxybenzoic Acid : Features a hydroxyl group at the 4-position, increasing hydrophilicity. However, hydrophilic substituents like -OH are associated with reduced antimicrobial activity compared to lipophilic groups .
  • 4-Azido-3-iodobenzoic Acid : Contains an azido group at the 4-position, introducing reactive functionality for click chemistry. The absence of a cyclohexylmethoxy group limits steric hindrance but reduces lipophilicity .
Lipophilicity and Bioavailability

The cyclohexylmethoxy group in 3-(Cyclohexylmethoxy)-4-iodobenzoic acid significantly enhances lipophilicity compared to derivatives with smaller substituents (e.g., methoxy or hydroxy groups). This property may improve membrane permeability and bioavailability, critical for antimicrobial or therapeutic applications .

Challenges in Iodo-Substituted Systems

Iodine at the 4-position (para) in benzoic acid derivatives can lead to dehalogenation under Pd/C-catalyzed conditions, reducing yields. Meta-substituted iodine analogs (e.g., 3-iodobenzoic acid derivatives) may exhibit greater stability in such reactions .

Antimicrobial Activity

Acylhydrazones derived from 3-iodobenzoic acid demonstrate potent activity against Gram-positive bacteria (e.g., Micrococcus luteus ATCC 10240) with MIC values as low as 1.95 µg/mL . The cyclohexylmethoxy group in the target compound could further enhance activity by increasing lipophilicity, though steric effects must be evaluated.

Comparative Efficacy
  • Non-Iodinated Analogs: Acylhydrazones of non-iodinated benzoic acids show lower antimicrobial activity, underscoring iodine's role in enhancing bioactivity .
  • Hydrophilic vs. Lipophilic Substituents : Derivatives with hydrophilic groups (e.g., -OH, -COOH) exhibit reduced efficacy compared to lipophilic substituents like cyclohexylmethoxy .

Physicochemical Properties

Spectroscopic Characterization

IR and NMR spectra of related compounds provide a template for structural confirmation:

  • IR : Peaks for C=O (1685–1711 cm⁻¹), C-I (500–600 cm⁻¹), and cyclohexyl C-H stretches (2850–2960 cm⁻¹) .
  • ¹H NMR : Signals for cyclohexyl protons (δ 1.0–2.5 ppm) and methoxy protons (δ 3.3–3.8 ppm) .
Stability and Reactivity

The iodine atom in para-substituted derivatives may undergo dehalogenation under catalytic conditions, whereas meta-substituted analogs are more stable . The cyclohexylmethoxy group’s electron-donating nature could moderate the electron-withdrawing effect of iodine, altering reactivity patterns.

Q & A

Q. What are the recommended synthetic routes for 3-(cyclohexylmethoxy)-4-iodobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and etherification steps. A plausible route includes:

Iodination : Start with 3-hydroxy-4-iodobenzoic acid, leveraging electrophilic aromatic substitution under iodine monochloride (ICl) in acetic acid .

Etherification : React the intermediate with cyclohexylmethyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
Optimization Tips :

  • Use Pd/C catalysis to enhance coupling efficiency if dehalogenation is observed .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of hydroxyl precursor to cyclohexylmethyl halide) to maximize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR Spectroscopy : Confirm the cyclohexylmethoxy group via 1^1H NMR (δ 3.8–4.2 ppm for CH₂O) and 13^{13}C NMR (δ 70–75 ppm for C-O) .
  • Mass Spectrometry : Use LCMS (ES+) to verify molecular ion peaks (expected m/z ~ 390–400 [M+H]⁺) and HRMS for exact mass matching .
  • Elemental Analysis : Validate C, H, I, and O percentages (±0.3% tolerance) .

Q. What solubility properties should be considered for this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Aqueous Solubility : Limited solubility in water (predicted logP ~3.5); use DMSO or ethanol for stock solutions (10–50 mM) .
  • Organic Solvents : Highly soluble in DMF, THF, and dichloromethane. For recrystallization, use ethanol/water (4:1 v/v) at 60°C .

Advanced Research Questions

Q. How can researchers mitigate dehalogenation or side reactions during functionalization of this compound?

  • Methodological Answer :
  • Pd-Catalyzed Reactions : Avoid high temperatures (>100°C) and prolonged reaction times to prevent iodine loss. Use ligand-free Pd/C under mild conditions (e.g., 60°C, 2–4 hours) .
  • Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to reduce reactivity during cross-coupling .

Q. What computational approaches are suitable for predicting the pKa and reactivity of this compound?

  • Methodological Answer :
  • COSMO-RS Models : Predict aqueous pKa using quantum-chemical calculations (e.g., Gaussian09) combined with continuum solvation models. For 4-iodobenzoic acid analogs, experimental pKa is ~4.47; adjust for the cyclohexylmethoxy group’s electron-donating effects .
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction planning .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases, cytochrome P450).
  • Assay Design :

Prepare enzyme solutions in pH 7.4 buffer.

Incubate with compound (1–100 µM) and substrate (e.g., ATP for kinases).

Measure inhibition via fluorescence or spectrophotometry (e.g., NADH depletion at 340 nm) .

  • Data Interpretation : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Q. What strategies are effective for analyzing photostability and thermal degradation of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples from 25–300°C at 10°C/min under N₂ to assess decomposition points.
  • UV-Vis Spectroscopy : Expose solutions to UV light (254 nm) and monitor absorbance changes over 24–72 hours .
  • HPLC-MS : Identify degradation products (e.g., deiodinated or hydrolyzed derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.